2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate
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Overview
Description
2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate: is a chemical compound with the molecular formula C20H26N2O3S and a molecular weight of 374.5 g/mol It is characterized by a spirocyclic structure, which includes a diaza-spiro nonane core and a phenyl group, along with a p-toluenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate typically involves the reaction of 2-phenyl-2,7-diazaspiro[4.4]nonane with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the p-toluenesulfonate group, which is a good leaving group.
Oxidation and Reduction Reactions: The diaza-spiro nonane core can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Addition Reactions: The phenyl group can engage in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted diaza-spiro nonane derivatives.
Oxidation Reactions: Formation of oxidized products with altered functional groups.
Reduction Reactions: Formation of reduced derivatives with modified electronic properties.
Scientific Research Applications
Chemistry: 2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used in the design of enzyme inhibitors or receptor modulators .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development. Its structural features may contribute to the development of novel drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The diaza-spiro nonane core can mimic natural substrates or ligands, allowing it to bind to active sites or receptor domains. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Phenyl-2,7-diaza-spiro[4.4]nonane: Lacks the p-toluenesulfonate group, which affects its reactivity and solubility.
2-Phenyl-2,7-diaza-spiro[4.4]nonane 4-methylbenzenesulfonate: Similar structure but with different substituents on the spirocyclic core.
Uniqueness: The presence of the p-toluenesulfonate group in 2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate enhances its solubility and reactivity, making it a versatile compound for various synthetic and research applications. Its unique spirocyclic structure also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-phenyl-2,7-diazaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.C7H8O3S/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,14H,6-11H2;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIMTCSNNZXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC12CCN(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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